
PNU 96415E
Übersicht
Beschreibung
Es zeigt eine hohe Affinität zu Dopamin-D4- und serotonergen 5-HT2A-Rezeptoren und eine relativ schwache Affinität zu D2-Rezeptoren . Diese Verbindung wurde auf ihre potenziellen antipsychotischen Eigenschaften untersucht, ähnlich wie Clozapin .
Präparationsmethoden
Die Synthese von PNU 96415E umfasst mehrere Schritte:
Reaktion zwischen Phenethylalkohol und 3-Chlorpropionaldehyddiethylacetal: Diese Reaktion wird durch Methansulfonsäure katalysiert, was zur Bildung eines gemischten Acetals führt.
Cyclisierung zu Isochroman: Das gemischte Acetal wird dann durch Behandlung mit Aluminiumchlorid in Nitromethan zu Isochroman cyclisiert.
Alkylierung von 1-(4-Fluorphenyl)piperazin: Das Isochroman wird dann in Gegenwart von Diisopropylethylamin in Ethylenglykol mit 1-(4-Fluorphenyl)piperazin alkyliert, wodurch die Titelverbindung entsteht.
Umwandlung in Dihydrochlorid: Die endgültige Verbindung wird durch Behandlung mit einer methanolischen Lösung von Chlorwasserstoff in ihre Dihydrochloridform umgewandelt.
Vorbereitungsmethoden
The synthesis of PNU 96415E involves several steps:
Reaction between phenetyl alcohol and 3-chloropropionaldehyde diethyl acetal: This reaction is catalyzed by methanesulfonic acid, resulting in the formation of a mixed acetal.
Cyclization to isochromane: The mixed acetal is then cyclized to isochromane by treatment with aluminum chloride in nitromethane.
Alkylation of 1-(4-fluorophenyl)piperazine: The isochromane is then alkylated with 1-(4-fluorophenyl)piperazine in the presence of diisopropylethylamine in ethylene glycol, yielding the title compound.
Conversion to dihydrochloride: The final compound is converted to its dihydrochloride form by treatment with a methanolic solution of hydrogen chloride.
Analyse Chemischer Reaktionen
PNU 96415E unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind üblich bei der Synthese und Modifikation der Verbindung.
Substitutionsreaktionen: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Piperazinrings und der Fluorphenylgruppe.
Häufige Reagenzien und Bedingungen: Reagenzien wie Methansulfonsäure, Aluminiumchlorid und Diisopropylethylamin werden üblicherweise bei der Synthese von this compound verwendet.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung für die Untersuchung von Rezeptor-Ligand-Wechselwirkungen, insbesondere mit Dopamin- und Serotoninrezeptoren.
Biologie: Die Verbindung wird verwendet, um die Rolle von Dopamin- und Serotoninrezeptoren in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: This compound wird auf seine potenziellen antipsychotischen Eigenschaften untersucht, ähnlich wie Clozapin, und seine Auswirkungen auf die Bewegungsaktivität und konditionierte Vermeidung
Wirkmechanismus
This compound entfaltet seine Wirkung durch Antagonisierung von Dopamin-D4- und serotonergen 5-HT2A-Rezeptoren. Es hemmt die explorative Bewegungsaktivität und antagonisiert die d-Amphetamin-induzierte Bewegungsstimulation bei Ratten. Die Verbindung blockiert auch das durch Apomorphin induzierte Käfigklettern und die durch 5-HTP bei Mäusen hervorgerufenen Kopf- und Körperzuckungen . Diese Wirkungen stehen im Einklang mit seinem Potenzial als atypisches Antipsychotikum.
Wissenschaftliche Forschungsanwendungen
PNU 96415E is a chemical compound with a high affinity for dopamine D4 and serotonin 5-HT2A receptors, classifying it as an antipsychotic agent. It has potential therapeutic applications in neuropsychiatric disorders involving dopaminergic and serotonergic dysregulation, such as schizophrenia and mood disorders. this compound functions as a receptor antagonist, inhibiting neurotransmitter action at specific receptors.
Scientific Research Applications
This compound has been utilized in scientific research for several applications:
- Antipsychotic Agent Research: this compound is explored for its potential as an antipsychotic agent due to its antagonistic effect on D4 and 5-HT2A receptors, which are implicated in neurological functions and their dysregulation is associated with psychotic disorders. Studies in rats have shown that this compound inhibits exploratory locomotor activity and antagonizes locomotor stimulation induced by d-amphetamine, suggesting its role in modulating behavioral responses.
- Glioblastoma (GBM) Therapy: this compound has been identified as a dopamine receptor D4 antagonist with potential in GBM therapy through the modification of autophagy . It inhibits the clonogenic potential of primary tumor cells . Studies showed that this compound displayed selectivity toward GNS (Glioblastoma Neural Stem cells) compared with NS (Neural stem cells) and non-NS control cells .
- Osteoarthritis Drug Discovery: this compound has been observed to have a positive effect on type II collagen-driven luciferase expression, suggesting a potential role in osteoarthritis drug discovery .
Comprehensive Data Tables
Comparison with Other Compounds:
Compound Name | Receptor Affinity | Unique Features |
---|---|---|
This compound | High affinity for D4 and 5-HT2A; weak for D2 | Antagonizes autophagy-lysosomal pathway |
L-741,742 | High affinity for D4 | Similar mechanism but different structural features |
Clozapine | Broad-spectrum antipsychotic; affects multiple receptors | Known for efficacy in treatment-resistant schizophrenia |
Quetiapine | Blocks multiple serotonin and dopamine receptors | Used widely for bipolar disorder and depression |
Well-Documented Case Studies
- Preclinical Studies: In preclinical studies this compound inhibited exploratory locomotor activity in mice and rats and antagonized d-amphetamine-induced locomotor stimulation in rats .
- Glioblastoma Neural Stem Cells (GNS): Two GNS lines (G362 and G411) were treated with this compound (25 µM) for 24 and 48 hours. Gene set enrichment analysis was used to identify pathways enriched in differentially regulated genes upon this compound treatment. Genes that were downregulated at 48 hours were enriched in 172 gene sets that are highly connected, as categorized into 25 main biological functions including DNA replication, chromatin remodeling, DNA repair, cell cycle, and RNA splicing .
- Type II Collagen Synthesis: Primary human chondrocytes were modified to express a Gaussia luciferase secreted reporter driven by type II collagen promoter. Treatment with this compound had a positive effect on type II collagen-driven luciferase expression with the higher concentrations, 12.5 M and 25 M, resulting in increased luminescence compared to the untreated controls . Immunohistochemistry showed that this compound had similar staining as compared to the untreated control .
Wirkmechanismus
PNU 96415E exerts its effects by antagonizing dopamine D4 and serotonergic 5-HT2A receptors. It inhibits exploratory locomotor activity and antagonizes d-amphetamine-induced locomotor stimulation in rats. The compound also blocks apomorphine-induced cage climbing and head and body twitch produced by 5-HTP in mice . These actions are consistent with its potential as an atypical antipsychotic agent.
Vergleich Mit ähnlichen Verbindungen
PNU 96415E ist chemisch nicht mit Clozapin verwandt, teilt aber ähnliche pharmakologische Eigenschaften. Es hat eine hohe Affinität zu Dopamin-D4- und 5-HT2A-Rezeptoren, ähnlich wie Clozapin, bindet aber schwächer an D1-, D2-, Alpha1- und Muskarinrezeptoren . Andere ähnliche Verbindungen sind:
Clozapin: Ein atypisches Antipsychotikum mit einem breiten Rezeptorprofil.
Haloperidol: Ein typisches Antipsychotikum mit einem anderen Rezeptorbindungsprofil.
Risperidon: Ein weiteres atypisches Antipsychotikum mit hoher Affinität zu Serotonin- und Dopaminrezeptoren.
Das einzigartige Rezeptorbindungsprofil und die pharmakologischen Eigenschaften von this compound machen es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.
Biologische Aktivität
PNU 96415E is a compound primarily recognized for its biological activity as a selective antagonist of the dopamine D4 receptor (DRD4) and has been investigated for its potential therapeutic applications, particularly in neuropsychiatric disorders and cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.
This compound exhibits high affinity for the dopamine D4 receptor and also interacts with serotonergic 5-HT2A receptors. Its mechanism of action involves the inhibition of pathways associated with cell proliferation and survival, particularly in glioblastoma stem cells (GNS) and other cancerous cells. The compound's activity has been linked to alterations in gene expression profiles that influence critical biological functions such as DNA replication, cell cycle progression, and autophagy.
Gene Expression Profiles
Research indicates that treatment with this compound leads to significant changes in gene expression. Specifically, downregulated genes are enriched in pathways related to:
- DNA Replication
- Chromatin Remodeling
- Cell Cycle Regulation
Conversely, upregulated genes are associated with:
- Lipid/Cholesterol Biosynthesis
- Autophagic Vacuoles Formation
These findings suggest that this compound not only inhibits tumor growth but also activates autophagic processes, indicating a complex role in cellular metabolism and survival pathways .
Anticancer Activity
This compound has demonstrated selective inhibition of GNS growth. In a study involving multiple GNS lines, this compound showed an IC50 value of approximately 6.25 µM, indicating its potency relative to other DRD4 antagonists. Notably, it achieved a 19- to 29-fold reduction in colony-forming cells from freshly isolated GBM patient tumor cells .
The following table summarizes the comparative potency of various DRD4 antagonists against GNS:
Compound | IC50 (µM) | Selectivity |
---|---|---|
L-741,742 | 1.5–6.2 | High |
L-745,870 | 3.1–6.2 | Moderate |
This compound | 6.25 | High |
PD 168568 | 25–50 | Low |
Autophagy Induction
This compound has been shown to influence autophagy by promoting the accumulation of autophagosomes in treated cells. This effect was confirmed through the observation of increased levels of LC3B-positive puncta and elevated p62 levels, indicating impaired autophagic flux .
Neuropsychiatric Applications
In behavioral studies involving rats trained to discriminate clozapine from saline injections, this compound exhibited a clozapine-like stimulus effect without the side effects commonly associated with traditional antipsychotics like haloperidol. This suggests that this compound may have potential as an antipsychotic agent with a favorable side effect profile .
Osteoarthritis Research
Recent studies have explored this compound's effects on type II collagen-driven luciferase expression in osteoarthritis models. The compound demonstrated a dose-dependent increase in luminescence at higher concentrations (12.5 µM and 25 µM), suggesting it may play a role in enhancing cartilage repair mechanisms .
Eigenschaften
IUPAC Name |
1-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]-4-(4-fluorophenyl)piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O.2ClH/c22-18-5-7-19(8-6-18)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-25-21;;/h1-8,21H,9-16H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMGYKPECFQXJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432713 | |
Record name | PNU 96415E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170856-41-4 | |
Record name | PNU 96415E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.